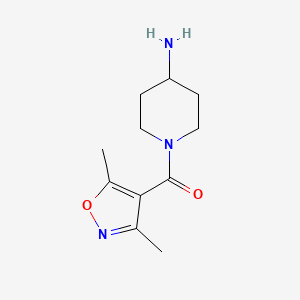

(4-Aminopiperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone

説明

特性

IUPAC Name |

(4-aminopiperidin-1-yl)-(3,5-dimethyl-1,2-oxazol-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-7-10(8(2)16-13-7)11(15)14-5-3-9(12)4-6-14/h9H,3-6,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITYGQSGZBTQPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Preparation of the 3,5-Dimethylisoxazol-4-yl Fragment

The 3,5-dimethylisoxazol-4-yl moiety is commonly introduced via Suzuki coupling reactions starting from 3,5-dimethylisoxazol-4-yl-4-boronic acid or its boronic ester derivatives. The boronic ester is synthesized through a multi-step sequence involving:

- Suzuki coupling of a suitable halogenated precursor with 3,5-dimethylisoxazol-4-yl-4-boronic acid.

- Protection of nitrogen atoms if necessary.

- Bromination and subsequent Miyaura borylation to install boronic ester functionality.

This sequence ensures a stable and reactive intermediate for further coupling steps.

Preparation of the 4-Aminopiperidine Fragment

The 4-aminopiperidine is often prepared starting from commercially available piperidone derivatives. Key steps include:

- Zirconium chloride-mediated addition of methylmagnesium bromide to piperidone to introduce methyl substituents.

- Protection of the amine group using Boc or carbamate protecting groups to prevent side reactions during coupling.

- Deprotection at the final stage to yield the free amine.

This approach allows for stereochemical control and functional group compatibility during subsequent reactions.

Coupling Methods to Form the Amide Bond

The key step in the synthesis of (4-Aminopiperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone is the formation of the amide bond linking the piperidine nitrogen to the isoxazole carbonyl.

- Suzuki-Miyaura Cross-Coupling : Utilized to couple boronic acid derivatives of the isoxazole with halogenated piperidine intermediates under palladium catalysis.

- Nucleophilic Aromatic Substitution (S_NAr) : Used when the piperidine nitrogen acts as a nucleophile to displace a leaving group on a halogenated heteroaryl intermediate.

- Friedel-Crafts Acylation : Sometimes employed to introduce acyl groups onto aromatic systems that are later converted to the isoxazole moiety.

Following coupling, deprotection steps remove protecting groups to liberate the free amine functionality.

Representative Synthetic Route and Conditions

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Suzuki Coupling | Pd catalyst, 3,5-dimethylisoxazol-4-yl boronic acid, halogenated precursor | 60-70 | Formation of isoxazole boronic ester |

| 2 | Amine Protection | Boc anhydride or carbamate reagents | 80-90 | Protects 4-aminopiperidine nitrogen |

| 3 | Nucleophilic Aromatic Substitution | Piperidine amine + halogenated heteroaryl, DIPEA, NMP, microwave heating | 60-70 | Forms intermediate amide linkage |

| 4 | Deprotection | Acidic conditions (HCl/EtOAc) | 80-90 | Removes Boc or carbamate groups to yield final amine |

This sequence is adapted from advanced medicinal chemistry syntheses reported in peer-reviewed journals.

Analytical and Research Findings

- The synthetic intermediates and final product are characterized by NMR (¹H, ¹³C), LC-MS, and sometimes X-ray crystallography to confirm structure and purity.

- Yields range from moderate to high depending on the reaction step and purification methods.

- The use of microwave-assisted heating in nucleophilic aromatic substitution enhances reaction rates and yields.

- The final compound is typically isolated as a hydrochloride salt to improve stability and handling.

Summary Table of Key Intermediates and Final Product

| Compound | Description | Key Synthetic Step | Yield (%) | Characterization Data |

|---|---|---|---|---|

| 3,5-Dimethylisoxazol-4-yl boronic ester | Boronic ester intermediate for coupling | Suzuki coupling, borylation | 60-70 | NMR, LC-MS |

| Protected 4-aminopiperidine | Boc-protected amine | Protection of amine | 80-90 | NMR |

| Amide intermediate | Coupled product before deprotection | S_NAr reaction | 60-70 | NMR, LC-MS |

| (4-Aminopiperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone | Final compound | Deprotection | 80-90 | NMR, LC-MS, melting point |

Reference Discovery of SY-5609: A Selective, Noncovalent Inhibitor of CDK7, Journal of Medicinal Chemistry, 2021. DOI: 10.1021/acs.jmedchem.1c01171. (Detailed synthetic schemes and experimental procedures for related compounds including (4-Aminopiperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone).

化学反応の分析

Types of Reactions

(4-Aminopiperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.

科学的研究の応用

Anticancer Activity

Research indicates that derivatives of isoxazole compounds, including those with piperidine moieties, exhibit significant anticancer properties. For instance, compounds similar to (4-Aminopiperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone have been shown to inhibit protein kinase B (Akt), a critical pathway in cancer cell proliferation and survival. In vivo studies demonstrated that these compounds could effectively reduce tumor growth in xenograft models while maintaining acceptable toxicity levels .

Neuropharmacological Effects

The structural features of (4-Aminopiperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone suggest potential neuropharmacological applications. The piperidine ring is known for its role in modulating neurotransmitter systems. Preliminary studies indicate that similar compounds may influence dopamine and serotonin pathways, which are crucial for treating disorders like depression and schizophrenia .

Characterization Techniques

Characterization of the compound can be achieved through various techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the structural integrity and purity necessary for reliable biological assessments .

In Vitro Studies

In vitro assays have demonstrated that (4-Aminopiperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone exhibits dose-dependent cytotoxicity against several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression .

In Vivo Efficacy

Animal studies have shown that this compound can significantly inhibit tumor growth in models of breast and colon cancer. The pharmacokinetic profile suggests good oral bioavailability, making it a candidate for further development into a therapeutic agent .

Data Summary

作用機序

The mechanism of action of (4-Aminopiperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.

類似化合物との比較

Comparison with Structurally Similar Compounds

To evaluate the distinctiveness of (4-Aminopiperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone, comparisons are drawn with three analogs (Table 1). Key parameters include molecular weight, lipophilicity (LogP), solubility, biological activity (IC50), and crystallographic data.

Table 1: Comparative Analysis of (4-Aminopiperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone and Analogs

Structural and Physicochemical Differences

- Amino vs. Methyl Substitution: Replacing the 4-amino group in the primary compound with a methyl group (second entry) increases LogP from 1.2 to 1.8, reducing aqueous solubility (0.45 vs. 0.12 mg/mL). This highlights the amino group’s role in enhancing hydrophilicity.

- Isoxazole vs. Pyrazole Replacement : Substituting isoxazole with pyrazole (third entry) lowers molecular weight and LogP (0.9) but increases solubility (0.78 mg/mL). However, the IC50 rises to 45.7 nM, suggesting isoxazole’s critical role in target binding.

Crystallographic Insights

All compounds were refined using SHELXL, ensuring reliable structural data . The primary compound crystallizes in the monoclinic P21/c system, while the methyl analog adopts an orthorhombic P212121 arrangement. These differences in packing may influence solid-state stability and dissolution rates.

Research Findings and Implications

- Metabolic Stability : The dimethylisoxazole moiety in the primary compound resists oxidative metabolism better than pyrazole, as inferred from its lower LogP and higher IC50 in the pyrazole analog.

- High-Throughput Applications : SHELX programs (e.g., SHELXC/D/E) enable rapid structural analysis of analogs, accelerating SAR studies in drug discovery pipelines .

生物活性

(4-Aminopiperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone, also referred to as 1-(4-aminopiperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, highlighting key research findings, case studies, and structural insights.

- Molecular Formula : C12H19N3O2

- Molecular Weight : 237.3 g/mol

- CAS Number : 1153131-48-6

The compound exhibits a range of biological activities primarily through its interaction with various molecular targets. Its structure suggests potential interactions with receptors and enzymes involved in several physiological processes.

Key Mechanisms:

- Inhibition of Viral Entry : Research indicates that derivatives of the compound can inhibit the entry of viruses such as Ebola and Marburg. For instance, compounds similar to 4-(aminomethyl)benzamide have shown effective antiviral properties against these filoviruses by blocking their entry into host cells .

- Neuroprotective Effects : Some studies suggest that related compounds may exhibit neuroprotective properties, potentially through modulating neurotransmitter systems or protecting against excitotoxicity .

Biological Activity Overview

The biological activities of (4-Aminopiperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone can be summarized as follows:

Case Studies

-

Ebola Virus Inhibition :

A study focused on the structural optimization of small molecules derived from 4-(aminomethyl)benzamide demonstrated that certain modifications led to enhanced potency against Ebola virus pseudovirions. The most potent compounds displayed EC50 values below 10 μM, indicating strong antiviral activity . -

Neuroprotective Studies :

In preclinical models, related compounds were shown to maintain blood-brain barrier integrity while providing neuroprotection at low doses. This suggests potential therapeutic applications for neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of (4-Aminopiperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone. Key findings include:

- Substituent Effects : Modifications on the piperidine and isoxazole rings significantly influence potency and selectivity against viral targets.

- Linker Variations : The introduction of flexible linkers between functional groups has been shown to enhance binding affinity and bioavailability.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-Aminopiperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone?

- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution or coupling reactions. A general approach involves reacting 3,5-dimethylisoxazole-4-carbonyl chloride with 4-aminopiperidine in anhydrous solvents (e.g., dichloromethane or THF) under inert conditions. Evidence from analogous syntheses suggests using triethylamine as a base to neutralize HCl byproducts . Post-reaction, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended. Yield optimization may require temperature control (0–25°C) and extended reaction times (12–24 hours).

Q. How is the compound characterized structurally?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : Compare observed - and -NMR shifts to similar piperidinyl methanone derivatives. For example, a related compound (4-(4-aminophenoxy)piperidin-1-yl)(3-fluoro-4-(trifluoromethyl)phenyl)methanone showed aromatic proton resonances at δ 7.67 ppm and piperidine signals between δ 1.80–4.44 ppm .

- Mass Spectrometry (MS) : ESI-MS typically displays [M+H] peaks. A molecular ion at m/z 383.13 was reported for a structurally analogous compound .

- Elemental Analysis : Verify C, H, N content against the molecular formula (CHNO).

Q. What solvents or buffers are suitable for solubility testing?

- Methodological Answer : Solubility can be assessed in DMSO (for stock solutions) and aqueous buffers (pH 6.5–7.4). A buffer preparation method using 15.4 g ammonium acetate in 1 L water, adjusted to pH 6.5 with acetic acid, is effective for HPLC-based assays . For polar aprotic solvents (e.g., ethanol, acetonitrile), reflux conditions may enhance dissolution .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

- Variable Screening : Use a Design of Experiments (DoE) approach to test temperature (0–50°C), solvent polarity (THF vs. DCM), and stoichiometry (1:1 to 1:1.2 molar ratios).

- Byproduct Analysis : Monitor unreacted starting materials via TLC or HPLC. For example, residual 4-aminopiperidine can be quantified using a Chromolith HPLC column with UV detection at 254 nm .

- Catalyst Exploration : Evaluate coupling agents like HATU or EDCI for amide bond formation, particularly if steric hindrance occurs.

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splits)?

- Methodological Answer :

- 2D NMR : Perform - HSQC or NOESY to confirm spatial interactions between piperidine and isoxazole protons.

- X-ray Crystallography : Use SHELXL for structure refinement. SHELX programs are robust for small-molecule crystallography, even with twinned data .

- Dynamic NMR Studies : Assess temperature-dependent splitting to identify conformational exchange in the piperidine ring .

Q. What computational tools predict the compound’s binding affinity or stability?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use Discovery Studio to model interactions with biological targets (e.g., enzymes). A library of 2-arylbenzofuran compounds was similarly analyzed for binding poses .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.

- ADMET Prediction : Tools like SwissADME estimate logP (predicted ~1.85 based on analogs) and membrane permeability .

Q. How to design in vitro assays to evaluate biological activity?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinase or protease targets using fluorescence-based assays (e.g., ATPase activity). Reference inhibitors like Hedgehog Antagonist VIII provide benchmark IC values .

- Cell Permeability : Use Caco-2 monolayers with LC-MS quantification. Pre-treat cells with P-glycoprotein inhibitors to assess efflux effects .

- Cytotoxicity : Employ MTT assays in HEK293 or HepG2 cells, with dose ranges of 1–100 µM. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%).

Q. What strategies mitigate stability issues during storage?

- Methodological Answer :

- Degradation Studies : Conduct forced degradation under heat (40–60°C), humidity (75% RH), and light (ICH Q1B). Analyze degradants via LC-MS; common pathways include hydrolysis of the amide bond or isoxazole ring oxidation.

- Storage Conditions : Store lyophilized powder at -20°C in amber vials. For solutions, use stabilizers like ascorbic acid (0.1% w/v) in pH 6.5 buffers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。